3,5-Diiodo-4-hydroxyphenyl 2-mesityl-3-benzofuranyl ketone
CAS No.: 73343-72-3
Cat. No.: VC18457528
Molecular Formula: C24H18I2O3
Molecular Weight: 608.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73343-72-3 |
|---|---|
| Molecular Formula | C24H18I2O3 |
| Molecular Weight | 608.2 g/mol |
| IUPAC Name | (4-hydroxy-3,5-diiodophenyl)-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone |
| Standard InChI | InChI=1S/C24H18I2O3/c1-12-8-13(2)20(14(3)9-12)24-21(16-6-4-5-7-19(16)29-24)22(27)15-10-17(25)23(28)18(26)11-15/h4-11,28H,1-3H3 |
| Standard InChI Key | GEFNTZNJBUTNET-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)C2=C(C3=CC=CC=C3O2)C(=O)C4=CC(=C(C(=C4)I)O)I)C |
Introduction
3,5-Diiodo-4-hydroxyphenyl 2-mesityl-3-benzofuranyl ketone is a complex organic compound that belongs to the categories of ketones and iodinated phenols, with a broader classification as a benzofuran derivative. This compound is notable for its unique structural features, which include iodine atoms, a hydroxy group, and a ketone functional group. These features contribute to its reactivity and potential biological activities .
Synthesis and Chemical Reactions
The synthesis of 3,5-Diiodo-4-hydroxyphenyl 2-mesityl-3-benzofuranyl ketone involves multi-step organic reactions, including iodination and condensation reactions. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the final product. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of intermediates and the final product.
Biological Activity and Potential Applications
Compounds like 3,5-Diiodo-4-hydroxyphenyl 2-mesityl-3-benzofuranyl ketone can interact with biological targets such as enzymes or receptors, suggesting potential therapeutic applications. Studies may involve assays to evaluate cytotoxicity, enzyme inhibition, or receptor binding affinity. The presence of iodine and hydroxy groups could contribute to its biological activity, although specific applications have not been widely reported in the literature.
Characterization Techniques
Characterization of 3,5-Diiodo-4-hydroxyphenyl 2-mesityl-3-benzofuranyl ketone involves various analytical techniques:
-
Infrared Spectroscopy (IR): Provides information about functional groups.
-
Mass Spectrometry (MS): Helps in determining the molecular weight and fragmentation pattern.
-
X-ray Crystallography: Offers detailed insights into the molecular arrangement and crystal structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure and monitoring reaction progress.
Comparison with Related Compounds
Other compounds in the benzofuran class, such as 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran, share similar structural features but differ in their substituents. For example, 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran has a butyl group instead of a mesityl group and is known to be an analog of Amiodarone, with potential biological activities related to thyroid hormone regulation .
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 3,5-Diiodo-4-hydroxyphenyl 2-mesityl-3-benzofuranyl ketone | C24H18I2O3 | 608.22 g/mol | 73343-72-3 |
| 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran | C19H16I2O3 | 546.14 g/mol | 1951-26-4 |
| 3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methylbenzofuran | C16H10I2O3 | 504.06 g/mol | 10402-56-9 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume